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Compound of Interest

Compound Name: JNJ-38877618

Cat. No.: B608213 Get Quote

Technical Support Center: JNJ-38877618 (OMO-
1)
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with the c-Met

inhibitor JNJ-38877618 (also known as OMO-1). The information provided is intended to

address potential species-specific metabolism issues that may be encountered during

preclinical and clinical development.

FAQs & Troubleshooting Guides
General Metabolism & Safety
Q1: What is the metabolic profile of JNJ-38877618 and does it have known species-specific

issues?

A1: While detailed public data on the metabolism of JNJ-38877618 (OMO-1) is limited, it is

described as having a "favorable preclinical toxicity profile"[1]. However, it is crucial to consider

the metabolic fate of its predecessor compound, JNJ-38877605, which was discontinued due

to severe species-specific renal toxicity[2][3]. The toxicity of JNJ-38877605 was linked to the

formation of insoluble metabolites by aldehyde oxidase (AO) in humans and rabbits, a

phenomenon not observed in preclinical studies with rats and dogs[2][3]. Given the structural

similarities, researchers should be vigilant about the potential for AO-mediated metabolism with

JNJ-38877618.
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Q2: My in vivo rodent studies with JNJ-38877618 show a good safety profile, but I am

concerned about translation to higher species. What should I do?

A2: This is a valid concern. The predecessor compound, JNJ-38877605, also showed a

favorable safety profile in rats and dogs before exhibiting renal toxicity in humans[2][3]. The

discrepancy was due to differences in aldehyde oxidase (AO) activity between species. It is

recommended to perform in vitro metabolism studies using liver S9 fractions or hepatocytes

from various species, including humans and rabbits, to assess the potential for formation of

metabolites analogous to those seen with JNJ-38877605.

Q3: What were the specific metabolites of JNJ-38877605 that caused toxicity?

A3: The renal toxicity of JNJ-38877605 was caused by the formation of insoluble crystal

metabolites, identified as M1/3 and M5/6, in the kidneys[2][3]. These metabolites were

generated through the activity of aldehyde oxidase[2][3].

Q4: Are there any known clinical safety issues with JNJ-38877618 (OMO-1)?

A4: A Phase I trial of JNJ-38877618 (OMO-1) in patients with metastatic solid malignancies

found it to be tolerated at doses up to 250 mg BID, with initial signs of anti-tumor activity[4]. The

predecessor compound, JNJ-38877605, was noted for its renal toxic properties which halted its

development[4].

Experimental Design & Troubleshooting
Q5: I am designing a preclinical testing program for JNJ-38877618. Which animal species are

most appropriate for toxicology studies?

A5: Based on the experience with JNJ-38877605, relying solely on rat and dog models may not

be sufficient to predict human toxicity, particularly concerning aldehyde oxidase (AO) mediated

metabolism. The rabbit was identified as a more suitable toxicology model for JNJ-38877605

as it recapitulated the human metabolic profile leading to renal toxicity[2][3]. Therefore,

including rabbits in the preclinical safety assessment of JNJ-38877618 is highly recommended.

Q6: I am observing unexpected toxicity in my animal studies. How can I determine if it is related

to metabolism?
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A6: If you observe unexpected toxicity, a comparative metabolite profiling study is

recommended. Analyze plasma, urine, and tissue samples from the affected animals and

compare the metabolite profiles to those from a species where the toxicity is not observed. This

can help identify species-specific metabolites that may be responsible for the toxicity. The use

of specific enzyme inhibitors, such as menadione or raloxifene for aldehyde oxidase, in in vitro

assays can also help to identify the enzymes involved in the formation of specific

metabolites[5].

Q7: How can I proactively assess the risk of aldehyde oxidase (AO) metabolism for JNJ-
38877618 in my experiments?

A7: To assess the risk of AO metabolism, you can perform in vitro incubation studies using liver

cytosol or S9 fractions from different species (human, rabbit, rat, dog). The formation of

metabolites in the presence and absence of specific AO inhibitors (e.g., menadione, raloxifene)

can provide evidence for the involvement of this enzyme.

Data Presentation
Table 1: Summary of Species-Specific Metabolism of JNJ-38877605 (Predecessor to JNJ-
38877618)
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Species

Aldehyde
Oxidase (AO)
Mediated
Metabolism

Key
Metabolites

Observed
Toxicity

Reference

Human High M1/3, M5/6

Renal Toxicity

(Crystal

Formation)

[2][3]

Rabbit High M1/3, M5/6

Renal Toxicity

(Crystal

Formation)

[2][3]

Rat Low/Negligible -
Favorable Safety

Profile
[2][3]

Dog Low/Negligible -
Favorable Safety

Profile
[2][3]

Experimental Protocols
Protocol 1: In Vitro Assessment of Aldehyde Oxidase (AO) Metabolism

Objective: To determine if JNJ-38877618 is a substrate of aldehyde oxidase in different

species.

Materials:

JNJ-38877618

Liver S9 fractions or cytosol from human, rabbit, rat, and dog

NADPH regenerating system (for S9 fractions)

Aldehyde oxidase inhibitors: Menadione, Raloxifene

LC-MS/MS system for metabolite analysis

Methodology:
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Prepare incubation mixtures containing liver S9 fraction or cytosol, JNJ-38877618, and a

buffer solution. For S9 fractions, include an NADPH regenerating system.

For inhibitor conditions, pre-incubate the liver preparation with menadione or raloxifene

before adding JNJ-38877618.

Initiate the reaction by adding the substrate (JNJ-38877618).

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

Centrifuge to precipitate proteins.

Analyze the supernatant for the parent compound and potential metabolites using LC-

MS/MS.

Compare the rate of metabolite formation across species and between inhibited and

uninhibited conditions. A significant reduction in metabolite formation in the presence of AO

inhibitors suggests AO-mediated metabolism.
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Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877618.
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Caption: Recommended experimental workflow to assess species-specific metabolism of JNJ-
38877618.
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Caption: Logical relationship and cautionary tale from JNJ-38877605 to JNJ-38877618.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [JNJ-38877618 species-specific metabolism issues].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608213#jnj-38877618-species-specific-metabolism-
issues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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